(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)(pyrrolidin-1-yl)methanone
Description
This compound features a fused furoindazole core substituted with a phenyl group at the 1-position and a pyrrolidin-1-yl methanone moiety at the 3-position. Its molecular formula is C20H19N3O2 (calculated molecular weight: 333.39 g/mol). The pyrrolidine group enhances solubility and may influence pharmacokinetic properties through secondary interactions with biological targets.
Properties
IUPAC Name |
(1-phenyl-4,5-dihydrofuro[2,3-g]indazol-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(22-11-4-5-12-22)18-16-8-9-17-15(10-13-25-17)19(16)23(21-18)14-6-2-1-3-7-14/h1-3,6-7,10,13H,4-5,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTNGCQHNTWRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C3=C2CCC4=C3C=CO4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Dehydrogenation Photocyclization for Furoindazole Core Formation
The furo[2,3-g]indazole moiety is central to the target compound’s structure. A catalyst- and additive-free approach, leveraging UV light-induced intramolecular dehydrogenation, has been demonstrated for analogous systems. In this method, 3-phenyl-4-(2-heteroaryl)pyrazoles (e.g., furanyl, thiophenyl, or N-methylpyrrolyl derivatives) undergo photocyclization under UV irradiation in a 1:1 ethanol/water mixture at room temperature. The reaction proceeds via a radical intermediate, with water acting as a proton donor to facilitate dehydrogenation (Figure 1).
Key Advantages :
- Elimination of acid/base catalysts reduces purification complexity.
- High regioselectivity for the furo[2,3-g]indazole scaffold (yields: 72–89%).
- Scalable under ambient conditions without inert gas requirements.
Limitations :
- Requires specialized UV equipment.
- Limited substrate scope for electron-deficient aryl groups.
Methanone Linkage via Nucleophilic Acylation
The pyrrolidin-1-yl methanone group is introduced through nucleophilic acyl substitution. A preformed furoindazole intermediate bearing a reactive carbonyl (e.g., acid chloride or activated ester) reacts with pyrrolidine in the presence of a base. For example, treatment of 3-carboxy-1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole with thionyl chloride generates the corresponding acid chloride, which subsequently reacts with pyrrolidine in dichloromethane and triethylamine to yield the target compound.
Optimization Insights :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of pyrrolidine.
- Base : Triethylamine or DMAP improves reaction efficiency by scavenging HCl.
- Yield : 65–78% after column chromatography.
Multi-Step Synthesis from Pyrazole Precursors
A modular approach involves constructing the furoindazole and pyrrolidine moieties separately before coupling (Table 1).
Table 1. Multi-Step Synthesis Pathway
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole alkylation | 3-Bromo-1-phenylpyrazole, allyl bromide, K₂CO₃, DMF, 80°C | 85 |
| 2 | Furan cyclization | BF₃·OEt₂, CH₂Cl₂, 0°C → RT | 78 |
| 3 | Carbonyl activation | SOCl₂, reflux, 2h | 92 |
| 4 | Pyrrolidine coupling | Pyrrolidine, Et₃N, DCM, 0°C → RT | 68 |
Notable Observations :
- Step 2 requires strict temperature control to avoid polymerization of the furan intermediate.
- Step 4 achieves optimal yields when the acid chloride is freshly prepared and used immediately.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical methods. Ball-milling 3-carboxy-furoindazole derivatives with pyrrolidine and N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent produces the methanone linkage in 55–60% yield. While lower than solution-phase methods, this approach eliminates organic solvent waste and reduces reaction times to 30 minutes.
Challenges and Mitigation Strategies
- Regiochemical Control : Competing cyclization pathways may yield [3,2-e]indazole isomers. Using bulky directing groups (e.g., tert-butyl) on the pyrazole nitrogen suppresses undesired pathways.
- Pyrrolidine Handling : Pyrrolidine’s volatility necessitates cold (0–5°C) reaction conditions to minimize losses.
- Purification : Silica gel chromatography often fails to resolve diastereomers; recrystallization from ethanol/water is preferred.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds .
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases .
Industry: The compound may be used in the development of new materials with specific chemical properties, such as catalysts or sensors .
Mechanism of Action
The mechanism of action of (1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)(pyrrolidin-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indazole and furan rings . These interactions may modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Research Findings and Limitations
While direct biological data for the target compound are absent in the provided evidence, structural comparisons suggest:
- The furoindazole core may offer superior metabolic stability over thienoindazole or pyrazolopyridine derivatives due to reduced susceptibility to cytochrome P450-mediated oxidation.
- The absence of a 3-phenyl group on the pyrrolidine ring (vs. G289-0253) could reduce off-target interactions with adrenergic receptors, as phenyl substitutions are often associated with promiscuity .
Computational Insights:
Methods such as density-functional theory (DFT), as described in , could predict electronic properties (e.g., HOMO-LUMO gaps) to compare reactivity across these compounds . Similarly, crystallographic refinement tools like SHELXL () might elucidate conformational differences in solid-state structures .
Biological Activity
(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound notable for its unique structural characteristics, which include a fused furoindazole framework and a pyrrolidine moiety. This combination suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, and it features several functional groups that may influence its biological interactions. The presence of the furoindazole and pyrrolidine structures enhances its reactivity and potential interactions with biological targets such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| IUPAC Name | (1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)(pyrrolidin-1-yl)methanone |
| CAS Number | 879915-94-3 |
Biological Activity Overview
Research indicates that compounds structurally similar to (1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)(pyrrolidin-1-yl)methanone often exhibit significant biological activities, including:
- Anticancer Properties : The indazole framework is commonly associated with anticancer activity. Studies suggest that compounds with similar structures can inhibit tumor growth by interfering with various cellular pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary investigations hint at potential antimicrobial properties, although further studies are needed for confirmation.
While the precise mechanism of action for (1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)(pyrrolidin-1-yl)methanone remains under investigation, it is believed to interact with specific biological targets through its unique structural features. The methanone group may facilitate hydrogen bonding and ionic interactions with various macromolecules, enhancing its bioactivity.
Anticancer Activity
In a study examining similar furoindazole derivatives, compounds demonstrated significant cytotoxicity against cancer cell lines. For instance:
- Compound A : IC50 = 5 µM against MCF7 breast cancer cells.
Anti-inflammatory Activity
A related compound exhibited potent anti-inflammatory effects in animal models:
- Compound B : ED50 = 0.05 mg/kg in rat adjuvant arthritis models.
Antimicrobial Activity
Research on indole derivatives indicated potential antimicrobial efficacy:
- Compound C : MIC = 10 µg/mL against Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing (1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)(pyrrolidin-1-yl)methanone?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. For example, describes a similar pyrazoline derivative synthesized by reacting a cyclopropane precursor with substituted phenols under acidic conditions, followed by purification via silica gel chromatography. Key steps include:
- Cyclopropane ring opening : Using Lewis acids (e.g., BF₃·Et₂O) to facilitate nucleophilic attack by phenolic oxygen.
- Diastereomer separation : Achieved via preparative column chromatography (hexanes/EtOAc gradients) to isolate major diastereomers (dr ~6:1) .
- Validation : NMR (¹H/¹³C) and LC-MS are critical for confirming intermediate structures and final product purity.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data processed using the SHELX suite (e.g., SHELXL for refinement). and highlight SHELX’s robustness in handling small-molecule crystallography, including anisotropic displacement parameters and hydrogen-bonding networks .
- Key Parameters :
- R-factor : Aim for <0.05 for high-resolution data.
- Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin fractions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
